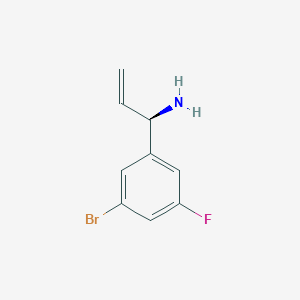
(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and fluorine atom substituted on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzaldehyde and allylamine.
Reaction Conditions: The key step involves a condensation reaction between 3-bromo-5-fluorobenzaldehyde and allylamine under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylpropylamines.
Applications De Recherche Scientifique
(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-Bromo-4-fluorophenyl)prop-2-enylamine: Similar structure with a different position of the fluorine atom.
(1R)-1-(3-Chloro-5-fluorophenyl)prop-2-enylamine: Substitution of bromine with chlorine.
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-enylamine: Substitution of fluorine with chlorine.
Uniqueness
The unique combination of bromine and fluorine atoms in (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine can result in distinct chemical properties and reactivity compared to similar compounds. These differences can influence its applications and effectiveness in various fields.
Propriétés
Formule moléculaire |
C9H9BrFN |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1 |
Clé InChI |
NZYBLMSIHKTFRG-SECBINFHSA-N |
SMILES isomérique |
C=C[C@H](C1=CC(=CC(=C1)Br)F)N |
SMILES canonique |
C=CC(C1=CC(=CC(=C1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


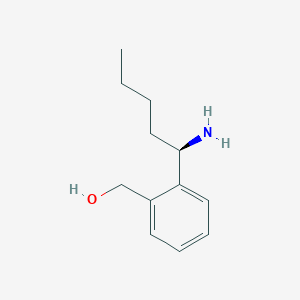



![Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13056673.png)

![4-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13056685.png)
![N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide](/img/structure/B13056693.png)
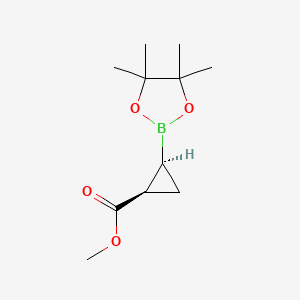
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)
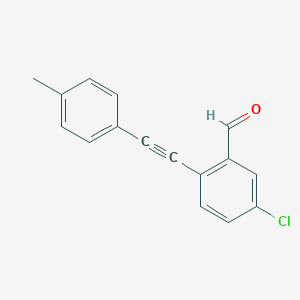

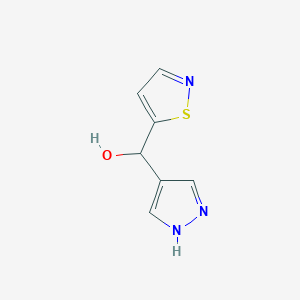
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
